
3-(Pyridin-2-yl)-1,2,4-triazin-5(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-2-yl)-1,2,4-triazin-5(2H)-one is a heterocyclic compound that contains both pyridine and triazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with formic acid, followed by cyclization to form the triazine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-2-yl)-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-2-yl)-1,2,4-triazin-5(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-(Pyridin-2-yl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: This compound has a similar triazole ring structure but with different substituents.
2-(Pyridin-2-yl)pyrimidine: This compound contains a pyrimidine ring instead of a triazine ring.
Uniqueness
3-(Pyridin-2-yl)-1,2,4-triazin-5(2H)-one is unique due to its specific combination of pyridine and triazine rings, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
49772-17-0 |
|---|---|
Molekularformel |
C8H6N4O |
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
3-pyridin-2-yl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H6N4O/c13-7-5-10-12-8(11-7)6-3-1-2-4-9-6/h1-5H,(H,11,12,13) |
InChI-Schlüssel |
ICDKTZGUBOYWQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NN=CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


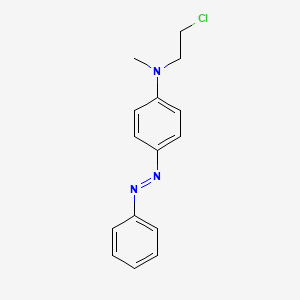

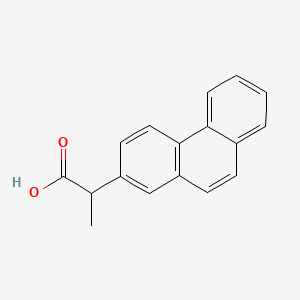
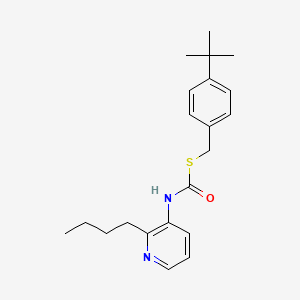
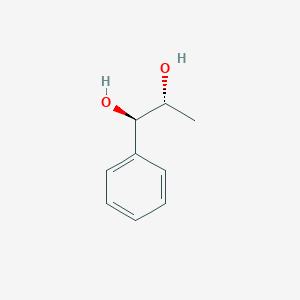
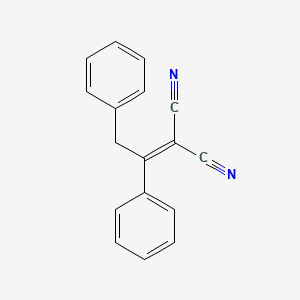
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)
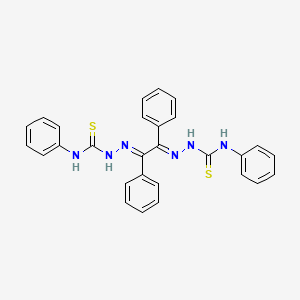

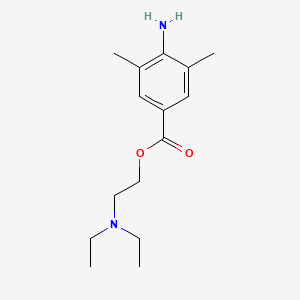
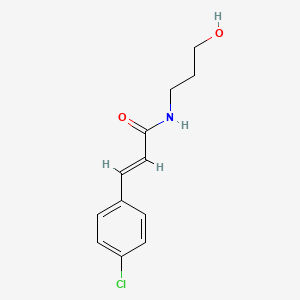

![1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole](/img/structure/B14659505.png)
